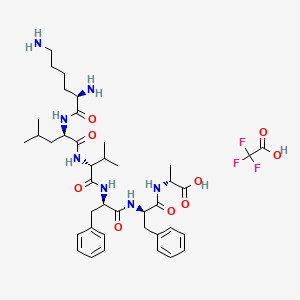

D-KLVFFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

342877-55-8 |

|---|---|

Formule moléculaire |

C40H58F3N7O9 |

Poids moléculaire |

837.9 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C38H57N7O7.C2HF3O2/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52;3-2(4,5)1(6)7/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52);(H,6,7)/t25-,28-,29-,30-,31-,32-;/m1./s1 |

Clé InChI |

PFZBSKYGYWNCOL-HGIWLFAJSA-N |

SMILES isomérique |

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

D-KLVFFA: A Technical Guide to its Mechanism of Action in Amyloid-β Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Inhibition of this process represents a key therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of D-KLVFFA, a D-enantiomeric peptide inhibitor derived from the self-recognition core of Aβ. We detail its molecular interactions, summarize the quantitative effects on Aβ aggregation and cytotoxicity, provide comprehensive experimental protocols for its evaluation, and present visual diagrams of its mechanism and associated workflows. The use of D-amino acids confers significant advantages, including enhanced proteolytic stability and superior inhibitory potency compared to its L-enantiomeric counterpart, making this compound a significant candidate for further therapeutic development.

Introduction: Targeting the Core of Aβ Aggregation

The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), into soluble oligomers and insoluble fibrils is a primary neurotoxic event in Alzheimer's disease.[1] The central hydrophobic core (CHC) of Aβ, specifically residues 16-20 (KLVFF), is a critical self-recognition motif that facilitates the conformational transition from random coil to β-sheet, initiating aggregation.[1][2]

Peptide-based inhibitors designed to mimic this recognition sequence can bind to Aβ and disrupt the aggregation process.[3] The peptide this compound is a rationally designed inhibitor based on the Aβ sequence 16-21 (KLVFFA). It is composed entirely of D-amino acids, the mirror images of the naturally occurring L-amino acids. This chiral reversal provides two key advantages:

-

Enhanced Proteolytic Stability : D-peptides are resistant to degradation by natural proteases, increasing their biological half-life.[1]

-

Increased Inhibitory Potency : D-enantiomers have been shown to be unexpectedly more effective at inhibiting the aggregation of natural L-Aβ peptides, a phenomenon known as heterochiral stereoselectivity.[4]

This guide synthesizes the available technical data to provide a comprehensive understanding of how this compound functions as a potent inhibitor of Aβ aggregation.

Mechanism of Action: Stereoselective Interference

The primary mechanism of action for this compound is its direct binding to the Aβ peptide, which sterically hinders the self-assembly process required for oligomer and fibril formation.

-

Binding to the Central Hydrophobic Core : this compound, being a mimic of the Aβ(16-21) sequence, is thought to bind to this homologous region on Aβ monomers and early-stage oligomers.[3][5] This interaction is primarily driven by hydrophobic forces between the corresponding amino acid side chains.

-

Disruption of β-Sheet Formation : By occupying the critical KLVFF binding site, this compound prevents Aβ monomers from adopting the β-sheet conformation necessary for aggregation. Circular dichroism studies have shown that this compound is more effective than its L-counterpart at preventing Aβ from adopting this fibrillogenic secondary structure.[4]

-

Inhibition of Fibril Elongation : The inhibitor "caps" the ends of growing oligomers and protofibrils, physically blocking the recruitment and addition of new Aβ monomers.[6] This action effectively halts the elongation phase of fibrillization.

The D-amino acid configuration is crucial to its enhanced potency. It is hypothesized that the interaction between an all-D peptide and an all-L peptide (Aβ) may generate energetically favorable hydrogen bonding in an antiparallel β-sheet arrangement that is more disruptive to the parallel β-sheet stacking characteristic of Aβ fibrils.[6]

Quantitative Data on Aβ Inhibition and Neuroprotection

While specific IC50 and Kd values for this compound are not consistently reported across the literature, semi-quantitative data clearly demonstrates its dose-dependent efficacy. The following tables summarize the available data, comparing this compound to its L-enantiomer where possible.

Table 1: Inhibition of Aβ Fibrillogenesis (Thioflavin T Assay)

This table summarizes the inhibitory effect of this compound on the aggregation of 20 µM Aβ1-40, as measured by Thioflavin T (ThT) fluorescence. Data is inferred from graphical representations in Chalifour et al., 2003.[4]

| Inhibitor Concentration | Aβ Peptide | % Inhibition (Approx.) vs. Aβ alone | Reference |

| 400 µM | 20 µM Aβ1-40 | ~95% | [4] |

| 100 µM | 20 µM Aβ1-40 | ~90% | [4] |

| 25 µM | 20 µM Aβ1-40 | ~75% | [4] |

Note: At equivalent concentrations, this compound consistently shows significantly higher inhibition than L-KLVFFA.[4]

Table 2: Contextual Binding Affinities of D-Peptide Inhibitors

| D-Peptide Inhibitor | Target | Binding Affinity (Kd) | Technique | Reference |

| qshyrhispaqy | Aβ | 0.4 µM | - | [7] |

| RI-OR2 (rGffvlkGr) | Aβ | 9 - 12 µM | - | [7] |

Table 3: Neuroprotection Against Aβ Toxicity (Cell Viability Assay)

Studies show D-peptides are more potent at reducing the toxicity of both Aβ1-40 and Aβ1-42 toward neuronal cells in culture.[4] The table below outlines typical results observed in such assays.

| Aβ Species | Inhibitor | Cell Line | Result | Reference |

| Aβ1-42 | D-KKLVFFA | SH-SY5Y | Significantly increased cell viability compared to Aβ alone. More potent than L-KKLVFFA. | [3] |

| Aβ1-42 | This compound | Neuronal Cells | More potent at reducing toxicity than L-KLVFFA. | [4] |

Detailed Experimental Protocols

The following sections provide detailed, synthesized protocols for the key experiments used to characterize the inhibitory action of this compound. These are representative methodologies based on common practices cited in the literature.[6][8]

Thioflavin T (ThT) Fibrillogenesis Assay

This assay quantifies amyloid fibril formation by measuring the fluorescence of ThT, a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of fibrils.

Methodology:

-

Preparation of Aβ42 Monomers:

-

Dissolve synthetic Aβ42 peptide in 0.1% NH4OH or via NaOH treatment to ensure it is monomeric and free of pre-existing aggregates.[6]

-

Purify the monomeric Aβ42 using size-exclusion chromatography (SEC) to remove oligomers and other species.

-

Determine the concentration of the monomeric Aβ42 stock solution (e.g., via UV absorbance at 280 nm).

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).

-

Prepare a working solution of Thioflavin T (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).[6]

-

-

Assay Setup:

-

In a 96-well black plate, combine the reagents for each condition. A typical reaction mixture includes:

-

Seal the plate to prevent evaporation.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C under quiescent (still) conditions.[6]

-

Measure fluorescence intensity at regular intervals using a plate reader with excitation set to ~440 nm and emission set to ~490 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all experimental readings.

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves.

-

Calculate the percentage of inhibition at the plateau phase relative to the Aβ42-only control.

-

Transmission Electron Microscopy (TEM)

TEM is used to visually confirm the presence or absence of amyloid fibrils and to characterize their morphology.

Methodology:

-

Sample Preparation:

-

Prepare aggregation reactions as described for the ThT assay (Aβ42 alone and Aβ42 with this compound at an inhibitory concentration, e.g., 1:2 or 1:5 molar ratio).[6]

-

Incubate the samples at 37°C for a sufficient time to allow fibril formation in the control sample (e.g., 24-72 hours).

-

-

Grid Preparation:

-

Place a 5-10 µL drop of the incubated sample onto a carbon-coated copper TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

-

Negative Staining:

-

Wick off the excess sample solution with filter paper.

-

Wash the grid by briefly touching it to a drop of deionized water.

-

Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Visualize the grid using a transmission electron microscope at an appropriate magnification (e.g., 50,000x to 100,000x).

-

Capture images of representative fields for the control and inhibitor-treated samples to compare fibril density and morphology.

-

MTT Cell Viability Assay

This colorimetric assay assesses the neuroprotective effect of this compound against Aβ42-induced cytotoxicity by measuring the metabolic activity of cultured cells.

Methodology:

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

-

Seed the cells into a 96-well plate at a density of approximately 3 x 10⁴ cells per well and allow them to adhere for 24 hours.[8]

-

-

Preparation of Aβ42 Species:

-

Prepare toxic Aβ42 oligomers by incubating monomeric Aβ42 (e.g., 20 µM in cell culture media) at 37°C for a period ranging from a few hours to 24 hours.[8]

-

-

Cell Treatment:

-

Remove the culture medium from the cells.

-

Add fresh medium containing the treatment conditions:

-

Vehicle control (medium only).

-

Aβ42 oligomers (e.g., final concentration of 20 µM).[8]

-

Aβ42 oligomers pre-incubated with or co-administered with this compound at various concentrations.

-

-

Incubate the treated cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Conclusion

This compound serves as a potent, stereoselective inhibitor of amyloid-beta aggregation. Its mechanism is rooted in the direct binding to the Aβ self-recognition sequence, KLVFF, thereby preventing the critical β-sheet conformational change and blocking fibril elongation. The incorporation of D-amino acids not only enhances its stability against enzymatic degradation but also significantly increases its inhibitory efficacy compared to its natural L-amino acid counterpart. The collective evidence from Thioflavin T assays, transmission electron microscopy, and cell viability studies establishes this compound as a compelling candidate for the development of therapeutics aimed at mitigating Aβ pathology in Alzheimer's disease. Further investigation to precisely quantify its binding kinetics and in vivo efficacy is warranted.

References

- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]

- 7. d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Properties of the D-KLVFFA Peptide

Introduction

The D-KLVFFA peptide, a hexapeptide composed of D-enantiomeric amino acids (Lys-Leu-Val-Phe-Phe-Ala), has emerged as a significant subject of research in the field of neurodegenerative diseases, particularly Alzheimer's disease. It is the stereoisomer of the endogenous KLVFFA sequence, which corresponds to residues 16-21 of the amyloid-beta (Aβ) peptide.[1][2] This specific segment, known as the central hydrophobic core (CHC), is critical for the self-recognition and aggregation of Aβ monomers into the toxic oligomers and fibrils that are a hallmark of Alzheimer's pathology.[1][3]

The strategic use of D-amino acids confers two primary advantages: enhanced proteolytic stability compared to L-peptides and a unique stereospecific interaction with the native L-Aβ peptide.[3] Studies have shown that D-enantiomeric peptides can be more effective at inhibiting the aggregation of L-Aβ than their L-counterparts.[4][5] This technical guide provides a comprehensive overview of the structural properties of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Primary and Secondary Structure

The primary structure of this compound consists of six D-amino acids in the sequence Lys-Leu-Val-Phe-Phe-Ala. This sequence is a direct mirror image of a critical self-assembly motif in the Aβ peptide.[1]

Computationally, molecular dynamics simulations have been employed to study the conformational behavior of the KLVFFA sequence. Monomeric forms of KLVFFA tend to favor α-helical or random coil structures.[6] However, in the presence of other Aβ peptides or upon aggregation, the sequence readily adopts a β-sheet conformation.[6] This conformational plasticity is central to its role in amyloid fibril formation. The this compound peptide is designed to interact with this region, disrupting the transition to and stabilization of the β-sheet structures necessary for fibrillogenesis.[7][8]

Mechanism of Aβ Aggregation Inhibition

The primary therapeutic potential of this compound lies in its ability to potently inhibit the fibrillogenesis of Aβ peptides.[5] The mechanism is based on a principle of heterochiral stereoselective interaction. This compound binds to the homologous 16KLVFFA21 region of L-Aβ monomers or early oligomers. This binding event disrupts the highly specific steric zipper formation, an atomic-level arrangement of stacked β-sheets, which is essential for the elongation of amyloid fibrils.[2][9]

Instead of allowing the formation of ordered, toxic β-sheet-rich fibrils, the interaction with this compound redirects the aggregation pathway towards unstructured, off-pathway oligomers and amorphous aggregates that exhibit significantly reduced cytotoxicity.[7][8]

Quantitative Structural and Physicochemical Data

For ease of reference, the key quantitative properties of the this compound peptide and its L-form structural analogs are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Amino Acid Sequence | D-Lys-D-Leu-D-Val-D-Phe-D-Phe-D-Ala |

| Molecular Formula | C40H61N7O7 |

| Average Molecular Weight | 768.96 g/mol |

| Chirality | D-enantiomer |

Table 2: Representative Crystallographic Data of the KLVFFA Motif

Note: The following data are derived from X-ray crystallography of the L-enantiomer KLVFFA, as it forms the structural basis of the steric zipper targeted by this compound.

| Parameter | PDB ID: 2Y2A[1] | PDB ID: 3OVJ[10] | PDB ID: 2Y29[9] |

| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION | X-RAY DIFFRACTION |

| Resolution (Å) | 1.90 | 1.80 | 2.30 |

| Space Group | P 21 21 21 | P 1 21 1 | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=9.54, b=18.44, c=25.84 | a=9.54, b=16.82, c=16.92 | a=9.54, b=18.35, c=25.86 |

| Description | KLVFFA forms a canonical steric zipper with anti-parallel β-sheets. | KLVFFA in complex with the dye Orange-G, revealing a binding cavity between sheets.[10] | An alternate polymorphic form of the KLVFFA steric zipper.[9] |

Table 3: Summary of this compound Inhibitory Characteristics

| Experimental Observation | Method | Finding | Reference |

| Inhibition of Fibrillogenesis | Thioflavin T (ThT) Assay | This compound potently inhibits heparin-promoted Aβ1-40 fibril formation. | |

| Stereoselective Efficacy | In vitro Fibrillogenesis Assay | D-enantiomers were found to be more effective at inhibiting L-Aβ aggregation than their L-counterparts. | |

| Interaction with Aβ | Molecular Dynamics | The peptide interacts with hydrophobic residues (Leu-17, Phe-19, Phe-20) of Aβ, redirecting aggregation. | [7][8] |

| Effect on Aβ Secondary Structure | Circular Dichroism (CD) | KLVFF peptides can reduce the formation of β-sheet secondary structures in Aβ solutions. | [11] |

Experimental Protocols

The characterization of this compound and its inhibitory properties relies on a suite of established biophysical and biochemical techniques.

This compound Peptide Synthesis

-

Method: Standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[12]

-

Resin: A suitable resin, such as 2-chlorotrityl chloride or HMBA, is used as the solid support.[1][13]

-

Amino Acids: Fmoc-protected D-amino acids are used sequentially.

-

Coupling: Coupling reagents like HCTU or HBTU/HOBt are used to form the peptide bonds.

-

Deprotection: The Fmoc protecting group is removed at each step using a piperidine solution.[12]

-

Cleavage and Purification: The completed peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. The crude peptide is then purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][12]

-

Verification: The final product's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Thioflavin T (ThT) Fibrillogenesis Assay

This is the most common method for monitoring amyloid fibril formation in real-time.[14]

-

Aβ Preparation: Lyophilized Aβ peptide (e.g., Aβ1-40 or Aβ1-42) is treated to ensure a monomeric, aggregate-free starting state. This often involves dissolution in hexafluoroisopropanol (HFIP) followed by evaporation and resuspension in a dilute base like 10 mM NaOH.[1]

-

Reaction Mixture: In a 96-well plate, monomeric Aβ is diluted into a suitable buffer (e.g., PBS) to a final concentration (e.g., 20 µM). This compound is added at various molar ratios to the Aβ. A Thioflavin T stock solution is added to each well.

-

Measurement: The plate is incubated at 37°C, often with intermittent shaking. ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) is measured at regular intervals.[5]

-

Analysis: An increase in ThT fluorescence indicates fibril formation. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal plateau and the increase in the lag time compared to the Aβ-only control.[15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure content of the peptides in solution.[1]

-

Sample Preparation: Aβ is prepared as described above and incubated at 37°C with and without this compound.

-

Data Acquisition: Far-UV CD spectra (typically 190-260 nm) are collected at various time points using a quartz cuvette with a short path length (e.g., 0.05 cm).[1]

-

Analysis: A random coil structure shows a characteristic minimum around 198 nm, while a β-sheet structure exhibits a minimum around 218 nm. The spectra are analyzed to quantify the change in β-sheet content over time, demonstrating how this compound prevents the conformational transition of Aβ from random coil to β-sheet.[11][16]

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insight into the interaction between this compound and Aβ.[7][8]

-

System Setup: A simulation box is created containing one or more Aβ peptides (often a small oligomer like a dimer or hexamer) and one or more this compound peptides in explicit water with physiological ion concentrations.[17]

-

Force Field: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.[18]

-

Simulation: The system is energy-minimized and then simulated for a duration sufficient to observe binding events and conformational changes (typically nanoseconds to microseconds).

-

Analysis: Trajectories are analyzed to determine binding modes, key interacting residues, conformational changes in the Aβ peptide, and the stability of the Aβ/D-KLVFFA complex. This can reveal how the inhibitor disrupts β-sheet formation and stabilizes disordered states.[7][8]

Associated Signaling Pathways

This compound does not directly activate a signaling pathway but rather acts as a neuroprotective agent by preventing the toxic signaling cascade initiated by Aβ oligomers. Aβ oligomers are known to disrupt cellular homeostasis, primarily through mechanisms involving calcium dysregulation, which links the endoplasmic reticulum (ER) and mitochondria, leading to apoptosis.

By inhibiting the formation of these toxic Aβ oligomers, this compound effectively blocks this entire downstream pathological cascade, preserving neuronal function and viability.[19]

References

- 1. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]

- 3. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]

- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Purification Process for Amyloid Beta Peptide(1-40) | MDPI [mdpi.com]

- 14. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Accelerated Assembly of β-Amyloid Filaments into Fibrils by KLVFFK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchwithnj.com [researchwithnj.com]

- 18. mdpi.com [mdpi.com]

- 19. Hyperoside alleviates toxicity of β-amyloid via endoplasmic reticulum-mitochondrial calcium signal transduction cascade in APP/PS1 double transgenic Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

D-KLVFFA's Interaction with Amyloid-Beta Monomers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the D-enantiomeric peptide D-KLVFFA and amyloid-beta (Aβ) monomers, a key area of research in the development of therapeutics for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of current understanding, quantitative data, and detailed experimental methodologies.

Executive Summary

The aggregation of amyloid-beta peptides, particularly Aβ42, is a central pathological hallmark of Alzheimer's disease. The peptide sequence KLVFF (residues 16-20 of Aβ) has been identified as a critical self-recognition motif that facilitates this aggregation process.[1][2] D-amino acid based peptides, such as this compound, have emerged as promising inhibitors of Aβ aggregation.[3] These peptides exhibit enhanced stability and a potentially greater inhibitory effect compared to their L-enantiomeric counterparts.[3][4] This guide details the binding characteristics, conformational effects, and inhibitory mechanisms of this compound on Aβ monomers, providing a foundational resource for further research and development.

Quantitative Data Summary

While direct quantitative binding data for the interaction between this compound and Aβ monomers is not extensively available in the public domain, the following table summarizes related quantitative information to provide context for its inhibitory potential. The inhibitory concentration (IC50) and dissociation constants (Kd) are key parameters in understanding the efficacy of an inhibitor.

| Interacting Molecules | Experimental Technique | Quantitative Metric | Value | Reference |

| L-KLVFF and Aβ (1-40) fibrils | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 1.4 mM | [5] |

| D-Peptide (D3) and Aβ42 monomers | Molecular Dynamics Simulations | Binding Affinity (ΔG) | Favorable | [6] |

| KLVFF and Aβ42 | Molecular Dynamics & MM/PBSA | Binding Affinity | High | [7] |

| Aβ42 Aggregation Inhibition by D-klvff | Thioflavin T (ThT) Assay | Inhibition | Modest, but superior to L-KLVFF | [3] |

Note: The data for L-KLVFFA suggests a low affinity for Aβ fibrils. The enhanced inhibitory effect of D-peptides observed in various studies suggests a potentially higher affinity for Aβ species, including monomers, although specific Kd values are yet to be broadly published.

Mechanism of Action and Signaling Pathways

This compound is thought to inhibit Aβ aggregation by directly interacting with the Aβ monomer, thereby preventing the conformational changes necessary for oligomerization and fibril formation. Molecular dynamics simulations suggest that KLVFF-based peptides bind to the central hydrophobic core of Aβ, interfering with the self-association of Aβ monomers.[8][9] This interaction is primarily driven by hydrophobic and electrostatic forces.[6] By stabilizing a non-aggregation-prone conformation of the Aβ monomer, this compound effectively reduces the pool of monomers available for the nucleation and elongation steps of amyloid fibrillogenesis.

The downstream signaling pathways affected by Aβ toxicity are numerous and complex, leading to synaptic dysfunction and neuronal cell death. While the direct impact of this compound on these pathways is an area of ongoing research, its primary mechanism of inhibiting Aβ aggregation upstream is expected to mitigate these detrimental effects.

Caption: Proposed mechanism of this compound inhibiting Aβ aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Aβ monomers.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the kinetics of biomolecular interactions in real-time.[10][11]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to Aβ monomers.

Methodology:

-

Immobilization of Aβ Monomers:

-

Prepare a CM5 sensor chip by activating the carboxyl groups with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject monomeric Aβ42 (prepared by dissolving in HFIP followed by evaporation and resuspension in buffer) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate remaining active groups with 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between cycles using a low pH buffer or other appropriate regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

-

Caption: Workflow for SPR analysis of this compound and Aβ monomer interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[12][13][14]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-Aβ monomer interaction.

Methodology:

-

Sample Preparation:

-

Prepare monomeric Aβ42 at a concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare this compound at a 10-20 fold higher concentration in the same buffer.

-

Degas both solutions to prevent air bubbles.

-

-

ITC Measurement:

-

Load the Aβ42 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the Aβ42 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of this compound to Aβ42.

-

Fit the resulting binding isotherm to a suitable model to determine Kd, n, ΔH, and calculate ΔS.

-

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[3][15]

Objective: To assess the inhibitory effect of this compound on the kinetics of Aβ42 aggregation.

Methodology:

-

Reaction Setup:

-

Prepare monomeric Aβ42 to a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4) containing 20 µM ThT.

-

Prepare samples with varying concentrations of this compound (e.g., in molar ratios of 1:0.1, 1:1, 1:10 to Aβ42).

-

Include a control sample with Aβ42 and ThT but no inhibitor.

-

-

Fluorescence Monitoring:

-

Incubate the samples in a 96-well black plate with a clear bottom at 37°C.

-

Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Analyze the lag time and the maximum fluorescence intensity to quantify the inhibitory effect of this compound.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.[3][16][17]

Objective: To evaluate the protective effect of this compound against Aβ42-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Methodology:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in a 96-well plate until they reach 70-80% confluency.

-

Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.

-

Treat the cells with:

-

Vehicle control

-

Aβ42 oligomers (e.g., 5-10 µM)

-

Aβ42 oligomers pre-incubated with varying concentrations of this compound

-

This compound alone

-

-

-

MTT Assay:

-

After 24-48 hours of incubation, add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Conclusion

This compound represents a promising class of peptide-based inhibitors for Aβ aggregation. While further quantitative studies are needed to precisely define its binding affinity with Aβ monomers, the existing evidence strongly supports its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action of this compound and other D-amino acid based peptides, ultimately contributing to the development of effective treatments for Alzheimer's disease.

References

- 1. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]

- 2. arxiv.org [arxiv.org]

- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of Therapeutic d-Peptides with Aβ42 Monomers, Thermodynamics, and Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Surface plasmon resonance for the analysis of beta-amyloid interactions and fibril formation in Alzheimer's disease research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of surface plasmon resonance to study the elongation kinetics and the binding properties of the highly amyloidogenic Aβ(1-42) peptide, synthesized by depsi-peptide technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 13. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct measurement of the thermodynamic parameters of amyloid formation by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 16. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide to D-KLVFFA as an Inhibitor of Amyloid-Beta Aggregation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism, quantitative efficacy, and experimental evaluation of the D-enantiomeric peptide D-KLVFFA as an inhibitor of Amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.

Introduction: Targeting Amyloid-Beta Aggregation

The aggregation of the Amyloid-beta (Aβ) peptide, particularly the Aβ42 isoform, into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease (AD). These aggregates are associated with synaptic dysfunction and neuronal cell death. The central hydrophobic core of Aβ, spanning residues 16-20 (KLVFF), is critical for the self-recognition and β-sheet formation that drives this aggregation process.[1][2][3]

Peptides designed to interfere with this process represent a promising therapeutic strategy. The KLVFF sequence itself can bind to full-length Aβ, but its therapeutic utility is hampered by a tendency to self-aggregate.[2] To overcome this, researchers have synthesized the D-enantiomeric version, this compound. Peptides composed of D-amino acids offer significant advantages, including increased stability against proteases and reduced immunogenicity.[2] Crucially, this compound demonstrates a superior ability to inhibit the aggregation of natural L-Aβ, a phenomenon known as heterochiral stereoselective inhibition.[4][5] This guide provides a technical overview of its inhibitory action and the methodologies used for its characterization.

Proposed Mechanism of Inhibition

This compound is believed to function as a capping agent or a β-sheet breaker. By mimicking the endogenous Aβ recognition sequence, it binds to the homologous KLVFF region of Aβ monomers or oligomers. This binding event sterically hinders the conformational transition to a β-sheet structure, which is a prerequisite for fibril formation.[4][5] By capping the growing ends of Aβ aggregates, this compound effectively blocks the recruitment of further Aβ monomers, thereby halting fibril elongation and redirecting the aggregation pathway towards less toxic, off-pathway species.[6]

Quantitative Data: Inhibitory Efficacy of this compound

The inhibitory potential of this compound has been quantified using various biophysical and cell-based assays. The following table summarizes key findings from the literature, demonstrating its superior efficacy compared to its L-enantiomer.

| Assay Type | Target Peptide | Inhibitor | Molar Ratio (Inhibitor:Aβ) | Observation | Reference |

| ThT Fibrillogenesis Assay | Aβ (1-40) (20 µM) | This compound | 5:1 (100 µM) | ~95% inhibition of fibril formation. | [5] |

| Aβ (1-40) (20 µM) | L-KLVFFA | 5:1 (100 µM) | ~30-40% inhibition of fibril formation. | [5] | |

| Aβ (1-40) (20 µM) | This compound | 20:1 (400 µM) | Complete inhibition of fibril formation. | [5] | |

| Cell Viability (MTT/MTS) | Aβ (1-42) | D-Peptides | Not specified | D-peptides were more potent at reducing the toxicity of both Aβ1-40 and Aβ1-42. | [4][5] |

| Aβ (1-42) (100 µM) | KLVFF-derivative 2 | 1:1 and 5:1 | ~2-fold significant increase in neuronal cell viability compared to Aβ alone. | [3] | |

| Kinetic Analysis | Aβ (1-42) | Fc-KLVFFA-K6 | Not applicable | Interaction follows a pseudo-first-order reaction. | [7] |

| Rate constant (k) = 1.89 ± 0.05 × 10⁻⁴ s⁻¹. | [7] |

Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating Aβ aggregation inhibitors. The diagram below outlines a typical workflow, followed by detailed protocols for key assays.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is the gold standard for monitoring the formation of amyloid fibrils in real-time. ThT dye intercalates with β-sheet structures, resulting in a quantifiable increase in fluorescence.

Materials:

-

Monomerized Aβ peptide (e.g., Aβ42)

-

This compound inhibitor peptide

-

Thioflavin T (ThT) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, nuclease-free water

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of ThT in sterile water. Filter through a 0.2 µm syringe filter and store protected from light.

-

Prepare a working solution of 25 µM ThT in PBS on the day of the experiment.

-

Reconstitute and monomerize Aβ peptide according to established protocols (e.g., treatment with HFIP or NaOH followed by size-exclusion chromatography or filtration). Determine the final concentration accurately (e.g., via BCA assay or UV-Vis at 280 nm).

-

Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock.

-

-

Assay Setup (per well):

-

To each well, add the Aβ peptide to a final concentration of 10-20 µM.

-

Add the this compound inhibitor to the desired final concentrations (e.g., for molar ratios of 0:1, 0.5:1, 1:1, 5:1, and 10:1 relative to Aβ). Ensure the final concentration of any organic solvent (like DMSO) is constant across all wells and is typically ≤1%.

-

Include controls: Aβ alone, inhibitor alone, and buffer with ThT only.

-

Add the 25 µM ThT working solution to each well.

-

-

Data Acquisition:

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence reader pre-set to 37°C.

-

Measure fluorescence intensity every 5-15 minutes for 24-72 hours. Incorporate a brief shaking step before each read to ensure homogeneity.

-

-

Analysis:

-

Subtract the background fluorescence (buffer with ThT) from all readings.

-

Plot fluorescence intensity versus time. A sigmoidal curve indicates typical nucleation-dependent aggregation.

-

Compare the curves of Aβ alone with those containing this compound to determine the extent of inhibition, noted by a reduction in the final fluorescence plateau and an increase in the lag phase.

-

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM provides direct visualization of aggregate morphology, confirming the presence or absence of mature fibrils.

Materials:

-

Samples from the endpoint of the ThT assay.

-

TEM grids (e.g., 400-mesh copper grids with formvar/carbon support film).

-

Negative stain solution (e.g., 2% aqueous uranyl acetate or phosphotungstic acid).

-

Ultrapure water.

-

Filter paper.

Procedure:

-

Grid Preparation: Glow-discharge the TEM grids immediately before use to render the carbon surface hydrophilic.

-

Sample Application: Apply 5-10 µL of the incubated peptide solution (e.g., Aβ alone and Aβ with this compound) to the surface of a grid. Allow the sample to adsorb for 1-2 minutes.

-

Washing: Wick away the excess sample solution with the edge of a piece of filter paper. Wash the grid by placing it sample-side down on a drop of ultrapure water for 30-60 seconds. Repeat this washing step twice.

-

Staining: Wick away the water and immediately place the grid sample-side down on a drop of the 2% uranyl acetate staining solution for 30-60 seconds.

-

Final Drying: Carefully blot away the excess stain with filter paper and allow the grid to air-dry completely.

-

Imaging: Image the grids using a transmission electron microscope operating at an appropriate accelerating voltage (e.g., 80-120 kV). Acquire images at various magnifications to observe the overall distribution and detailed morphology of any structures present.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to monitor conformational changes in the peptide backbone, specifically the transition from random coil to β-sheet structure that accompanies Aβ aggregation.

Materials:

-

Monomerized Aβ and inhibitor peptides.

-

Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Quartz CD cuvette with a short path length (e.g., 1 mm).

-

CD Spectropolarimeter.

Procedure:

-

Sample Preparation:

-

Prepare samples in the CD buffer at a final Aβ concentration of ~10-25 µM. Prepare corresponding samples with the desired concentrations of this compound.

-

The buffer itself should be used as a blank. A sample of this compound alone at its highest concentration should also be run to ensure its signal does not interfere with the Aβ spectrum.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the measurement parameters: typically scanning from 190 nm to 260 nm, with a 1 nm bandwidth, 1 nm data pitch, and a scan speed of 50-100 nm/min.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of each sample. For kinetic studies, spectra can be recorded at various time points (e.g., 0, 1, 6, 12, 24 hours) while the sample incubates at 37°C.

-

-

Analysis:

-

Subtract the buffer baseline from each sample spectrum. If necessary, also subtract the spectrum of the inhibitor alone from the co-incubated samples.

-

A characteristic spectrum for a random coil structure shows a strong negative band near 200 nm. The formation of β-sheet structure is indicated by the appearance of a single negative minimum around 218 nm.

-

Compare the spectra over time to observe the rate and extent of β-sheet formation in the presence and absence of this compound. Deconvolution algorithms can be used to estimate the percentage of different secondary structures.

-

References

- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Assembly and Anti-Amyloid Cytotoxicity Activity of Amyloid beta Peptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective interactions of peptide inhibitors with the beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: D-KLVFFA Binding to Amyloid-Beta: A Guide for Therapeutic Development

Executive Summary

The aggregation of the amyloid-beta (Aβ) peptide is a central pathological hallmark of Alzheimer's disease. The formation of neurotoxic oligomers and insoluble fibrils from Aβ monomers is considered a key event in the disease cascade. Consequently, inhibiting this aggregation process has become a primary strategy for therapeutic intervention. Among the most promising inhibitors are peptides derived from Aβ's own self-recognition sequence, 16KLVFFA21. This technical guide focuses on D-KLVFFA, a retro-inverso peptide composed of D-amino acids, which targets this critical region. D-peptides offer significant advantages over their L-amino acid counterparts, including enhanced proteolytic stability and superior inhibitory activity. This document provides an in-depth overview of the this compound binding site on amyloid-beta, the mechanism of action, quantitative binding data, and detailed experimental protocols for studying this interaction.

The this compound Binding Site on Amyloid-Beta

The primary binding site for this compound is the homologous central hydrophobic core (CHC) of the amyloid-beta peptide, specifically the sequence 16KLVFF20.[1][2] This region is a critical nucleation site that initiates the self-assembly of Aβ into toxic oligomers and fibrils.[2][3]

-

Mechanism of Recognition: this compound acts as a competitive inhibitor. Its sequence homology with the Aβ CHC allows it to bind to Aβ monomers or early-stage oligomers.[4] This binding event physically blocks the self-recognition site, preventing further monomers from being recruited into the growing aggregate.

-

Structural Disruption: The D-amino acid configuration of this compound is crucial. While it effectively binds to the L-amino acid based Aβ peptide, its stereochemistry is incompatible with the formation of the highly ordered cross-β-sheet structures that characterize amyloid fibrils.[5] By binding to the CHC, this compound disrupts the hydrogen bonding and side-chain packing necessary for fibril elongation.[6][7]

-

Stereoselectivity: Studies have shown that D-enantiomeric peptides are more potent inhibitors of L-Aβ aggregation compared to their L-counterparts.[5] This heterochiral inhibition is a key advantage, providing both enhanced efficacy and resistance to degradation by endogenous proteases, a critical feature for any peptide-based therapeutic.[2]

References

- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]

- 3. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]

- 4. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

early-stage Aβ oligomer targeting by D-KLVFFA

An In-depth Technical Guide on the Early-Stage Targeting of Amyloid-β Oligomers by D-KLVFFA

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in AD pathogenesis.[2] Increasing evidence suggests that soluble, pre-fibrillar Aβ oligomers, rather than mature fibrils, are the primary neurotoxic species responsible for synaptic dysfunction and neuronal cell death.[2][3] This has led to a therapeutic focus on strategies that can specifically target and neutralize these early-stage Aβ oligomers.

Peptide-based inhibitors have emerged as a promising approach. These inhibitors are often designed based on the self-recognition sequence within Aβ itself, the central hydrophobic core 16KLVFF20, which is critical for the β-sheet formation that drives aggregation.[4][5][6] The peptide this compound, an enantiomer of the native Aβ sequence, leverages this recognition motif to bind to Aβ monomers and oligomers. The use of D-amino acids confers significant advantages, including increased resistance to proteolysis, enhanced metabolic stability, and a potentially greater ability to inhibit the aggregation of L-amino acid Aβ peptides through stereoselective interactions.[7][8][9] This guide provides a detailed technical overview of the mechanism, quantitative efficacy, and experimental evaluation of this compound as a targeted inhibitor of early-stage Aβ oligomerization.

Mechanism of Action

The inhibitory action of this compound is rooted in its ability to directly interact with the Aβ peptide and divert it from the amyloidogenic pathway. The core KLVFF sequence acts as a recognition element, binding to the homologous 16KLVFF20 region of Aβ monomers or oligomers.[6][8] This binding is thought to occur through the formation of an antiparallel β-sheet, which is energetically favorable for the interaction between a D-peptide and an L-peptide.[8]

By binding to this critical self-recognition site, this compound acts as a β-sheet breaker. It sterically hinders the conformational changes required for Aβ to adopt the β-sheet-rich structure necessary for fibril elongation.[9][10] Instead of forming ordered, toxic oligomers and fibrils, the Aβ peptides are redirected towards forming unstructured, off-pathway aggregates that are less neurotoxic.[11][12][13] Molecular dynamics simulations have shown that this compound can induce conformational changes at the ends of Aβ hexamers, leading to the detachment of terminal monomers and destabilizing the growing fibril.[14][15][16]

The use of D-amino acids is crucial. D-enantiomers of KLVFF-based peptides have been shown to be unexpectedly more potent inhibitors of L-Aβ fibrillogenesis and neurotoxicity than their L-counterparts.[4][8][9] This phenomenon, termed heterochiral stereoselective inhibition, is a key advantage of the this compound strategy.[4][9]

Quantitative Data Summary

The efficacy of this compound in inhibiting Aβ aggregation and reducing its associated toxicity has been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: Inhibition of Aβ Fibrillogenesis by this compound (ThT Assay)

| Inhibitor Concentration | Aβ Species | Inhibition of Fibrillogenesis | Reference |

| 400 µM | Aβ 1-40 | Strong Inhibition | [7] |

| 100 µM | Aβ 1-40 | Moderate Inhibition | [7] |

| 25 µM | Aβ 1-40 | Mild Inhibition | [7] |

| 100 nM | Aβ 1-42 | Blocks assembly of 10-16mers | [17] |

Note: Data is derived from graphical representations in the cited literature; inhibition levels are qualitative descriptions of the quantitative fluorescence data.

Table 2: Neuroprotective Effects of D-Peptide Inhibitors

| Assay | Cell Line | Aβ Species | Effect | Reference |

| MTT Assay | Neuronal Cells | Aβ 1-40 / Aβ 1-42 | D-peptides more potent than L-peptides in reducing toxicity | [9] |

| Cell Viability | Murine Neuroblastoma | Aged Aβ 1-42 | Complete cell restoration (Peptide:Aβ ratio 2:1) | [4] |

| Synaptic Binding | Neuronal Cultures | Aβ 1-42 Oligomers | Eliminates ~80% of overall oligomer binding to neurons | [17] |

Table 3: Binding Affinity

| Peptide | Target | Method | Dissociation Constant (Kd) | Reference |

| L-KLVFF | Aβ 1-40 Fibrils | SPR | 1.4 mM | [6] |

Note: The reported low affinity is for the L-enantiomer binding to mature fibrils, not early-stage oligomers. The affinity of this compound for soluble oligomers, the primary therapeutic target, is a key area for further investigation.

Experimental Protocols

The evaluation of this compound and other Aβ aggregation inhibitors relies on a standardized set of biophysical and cell-based assays.

Thioflavin T (ThT) Fibrillogenesis Assay

This is the most widely used method for monitoring amyloid aggregation kinetics in real-time.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.

-

Methodology:

-

Preparation: Lyophilized synthetic Aβ peptide (e.g., Aβ40 or Aβ42) is monomerized using solvents like hexafluoroisopropanol (HFIP) and then reconstituted in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Monomeric Aβ is incubated at a specific concentration (e.g., 20 µM) at 37°C with continuous agitation, either in the absence (control) or presence of varying concentrations of the this compound inhibitor.[7] A ThT solution is included in the reaction mixture.

-

Measurement: The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a plate reader.

-

Analysis: The resulting kinetic curves (fluorescence vs. time) are analyzed. Inhibition is quantified by the reduction in the maximum fluorescence signal and the increase in the lag time before aggregation begins, compared to the control.[18]

-

Electron Microscopy (EM) and Atomic Force Microscopy (AFM)

These imaging techniques are used to visualize the morphology of Aβ aggregates.

-

Principle: EM and AFM provide high-resolution images of the size and structure of peptide aggregates, allowing for direct observation of the inhibitor's effect on fibril formation.

-

Methodology:

-

Sample Preparation: Aβ is incubated with and without the this compound inhibitor for a set period (e.g., 24-48 hours).

-

Grid Application: A small aliquot of the incubation mixture is applied to a carbon-coated copper grid (for EM) or a freshly cleaved mica surface (for AFM).

-

Staining (for EM): The grid is typically stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast.

-

Imaging: The samples are imaged to observe the morphology. Effective inhibitors will show a reduction in long, ordered fibrils and an increase in smaller, amorphous aggregates compared to the control.[9][10]

-

Cell Viability Assays (e.g., MTT Assay)

These assays quantify the neuroprotective effect of the inhibitor against Aβ-induced cytotoxicity.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) is cultured in multi-well plates.[19][20]

-

Aβ Preparation: Aβ oligomers are pre-formed by incubating monomeric Aβ.

-

Treatment: The cultured cells are treated with: (a) vehicle control, (b) pre-formed Aβ oligomers alone, or (c) pre-formed Aβ oligomers that have been co-incubated with this compound.

-

MTT Incubation: After a 24-48 hour incubation period, MTT solution is added to the wells.

-

Quantification: The formazan crystals are solubilized, and the absorbance is read on a spectrophotometer. A successful inhibitor will result in significantly higher cell viability (higher absorbance) in the presence of Aβ compared to cells treated with Aβ alone.[4]

-

Impact on Synaptic Plasticity and Neuroprotection

The primary goal of targeting Aβ oligomers is to prevent the downstream neurotoxic events they trigger, most notably the disruption of synaptic plasticity. Soluble Aβ oligomers are known to impair long-term potentiation (LTP), an electrophysiological correlate of learning and memory, and enhance long-term depression (LTD).[21][22][23][24] They achieve this by altering glutamate recycling at the synapse, leading to aberrant activation of extrasynaptic NMDA receptors and subsequent excitotoxicity.[21][24]

By preventing the formation of toxic oligomer species, this compound confers a neuroprotective effect. Studies have shown that KLVFFA-based peptides can significantly reduce the binding of Aβ oligomers to synaptic sites on neurons.[17] This prevents the oligomer-induced cascade of events, including synaptic spine loss, impaired LTP, and ultimately, neuronal death.[20][25] The reduction in cytotoxicity, as measured by assays like MTT, is a direct consequence of this upstream inhibition of toxic oligomer formation.[4][9]

Conclusion

The this compound peptide represents a rationally designed, targeted therapeutic strategy for Alzheimer's disease that addresses the critical early stages of the amyloid cascade. By utilizing a D-amino acid version of the Aβ self-recognition sequence, it specifically interacts with Aβ monomers and oligomers, exhibiting a potent, stereoselective inhibitory effect on the formation of toxic aggregates. Its mechanism involves redirecting Aβ into off-pathway, non-toxic conformations, thereby preventing downstream neurotoxicity and the disruption of synaptic function. The use of D-peptides provides crucial advantages in terms of stability and efficacy. While further preclinical and clinical evaluation is necessary, the robust in vitro data positions this compound and related D-peptides as highly promising candidates in the ongoing search for disease-modifying therapies for Alzheimer's disease.[5][26]

References

- 1. Current state of Alzheimer’s fluid biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of amyloid-β peptide fibril and oligomer formation: NMR-based challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligomerization Alters Binding Affinity Between Amyloid Beta and a Modulator of Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]

- 6. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Synapse-Binding Subpopulations of Aβ Oligomers Sensitive to Peptide Assembly Blockers and scFv Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Secretomic changes of amyloid beta peptides on Alzheimer’s disease related proteins in differentiated human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The Neuroprotective Action of Amidated-Kyotorphin on Amyloid β Peptide-Induced Alzheimer’s Disease Pathophysiology [frontiersin.org]

- 21. Amyloid-β1-42 Disrupts Synaptic Plasticity by Altering Glutamate Recycling at the Synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amyloid Beta as a Modulator of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The effect of amyloid-β peptide on synaptic plasticity and memory is influenced by different isoforms, concentrations, and aggregation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A mechanistic hypothesis for the impairment of synaptic plasticity by soluble Aβ oligomers from Alzheimer brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Early Long-Term Memory Impairment and Changes in the Expression of Synaptic Plasticity-Associated Genes, in the McGill-R-Thy1-APP Rat Model of Alzheimer's-Like Brain Amyloidosis [frontiersin.org]

- 26. Alzheimer's disease drug development pipeline: 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of D-KLVFFA: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characteristics of the D-enantiomeric peptide KLVFFA (D-KLVFFA), a significant inhibitor of Amyloid-β (Aβ) aggregation. The aggregation of Aβ is a primary pathological hallmark of Alzheimer's disease. The central hydrophobic core of Aβ, spanning residues 16-20 (KLVFF), is crucial for its self-assembly into toxic oligomers and fibrils.[1][2] D-amino acid substitutions in peptide inhibitors, such as this compound, have been shown to enhance their efficacy and proteolytic stability, making them promising therapeutic candidates.[3][4] This document outlines the quantitative biophysical data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Biophysical Data

The following table summarizes key quantitative data for KLVFFA peptides and related inhibitors. Direct quantitative data for this compound is limited in the literature; therefore, data for the L-enantiomer and other relevant D-peptide inhibitors are included for comparison and context.

| Parameter | Peptide/Inhibitor | Value | Method | Source |

| Binding Affinity (Kd) | L-KLVFFA to Aβ fibrils | 1.4 mM | Surface Plasmon Resonance (SPR) | [2] |

| D-peptide inhibitor (D1d) to Aβ1-42 fibrils | 52 µM | Surface Plasmon Resonance (SPR) | [5] | |

| Inhibitory Concentration (IC50) | Tannic Acid (control inhibitor) | ~0.1 µM | Thioflavin T (ThT) Assay | [1] |

| Myricetin (control inhibitor) | 0.43 µM | Thioflavin T (ThT) Assay | [1] | |

| Curcumin (control inhibitor) | 1.1 µM | Thioflavin T (ThT) Assay | [1] | |

| Compounds 3B7 and 3G7 | ~25-50 µM | Thioflavin T (ThT) Assay | [1] |

Note: The inhibitory effect of this compound on Aβ aggregation has been reported to be more significant than that of L-KLVFFA, though specific IC50 values are not consistently cited in the reviewed literature.[3][6]

Mechanism of Action: Inhibition of Aβ Fibrillogenesis

This compound is thought to inhibit the aggregation of L-Aβ peptides primarily through a mechanism of stereospecific steric hindrance. The D-peptide, with a sequence homologous to the self-recognition core of Aβ, can bind to the growing ends of Aβ fibrils. However, due to its D-amino acid stereochemistry, it disrupts the precise backbone and side-chain interactions necessary for the subsequent addition of L-Aβ monomers, effectively capping the fibril and preventing further elongation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biophysical properties of this compound.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is used to monitor the kinetics of Aβ fibril formation in real-time and to quantify the inhibitory activity of this compound. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[7][8][9]

Materials:

-

Aβ peptide (e.g., Aβ1-42)

-

This compound peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)

Procedure:

-

Preparation of Aβ Stock Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., 10 mM NaOH) to prepare a concentrated stock solution. Sonicate briefly to ensure complete dissolution.

-

Preparation of this compound Stock Solution: Dissolve this compound in an appropriate buffer (e.g., PBS) to create a concentrated stock solution.

-

Preparation of ThT Working Solution: Prepare a ThT stock solution (e.g., 2 mM in water) and dilute it in PBS to a final working concentration of ~20-50 µM.

-

Assay Setup:

-

In a 96-well plate, add the ThT working solution to each well.

-

Add Aβ stock solution to achieve a final concentration of ~10-20 µM.

-

Add this compound stock solution to different wells to achieve a range of final concentrations (e.g., 0.1x, 1x, 10x molar ratio to Aβ) to test for dose-dependent inhibition. Include control wells with Aβ alone and buffer alone.

-

Adjust the final volume in each well with PBS.

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every 10-15 minutes for 24-48 hours), with intermittent shaking to promote aggregation.

-

Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time, slope, and final fluorescence plateau of the curves in the presence and absence of the inhibitor.

-

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of Aβ aggregates and to observe the effect of this compound on fibril formation.[10][11][12]

Materials:

-

Aβ and this compound samples from the ThT assay (or prepared separately)

-

Copper TEM grids (200-400 mesh, carbon-coated)

-

Uranyl acetate solution (2% w/v in water) for negative staining

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Sample Preparation: Take aliquots from the Aβ aggregation reactions (with and without this compound) at different time points (e.g., 0, 12, 24, 48 hours).

-

Grid Preparation:

-

Place a 3-5 µL drop of the sample onto the carbon-coated side of a TEM grid.

-

Allow the sample to adsorb for 3-5 minutes.

-

Wick away the excess liquid using the edge of a piece of filter paper.

-

-

Negative Staining:

-

Immediately apply a 3-5 µL drop of 2% uranyl acetate solution to the grid.

-

After 1-3 minutes, wick away the excess stain.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grids using a TEM operating at an appropriate voltage (e.g., 80-120 kV).

-

Capture images at various magnifications to observe the overall morphology of the aggregates (e.g., oligomers, protofibrils, mature fibrils). Compare the morphology of Aβ aggregates formed in the presence and absence of this compound.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to analyze the secondary structure of Aβ and to determine if this compound prevents the conformational transition from a random coil or α-helical state to a β-sheet structure, which is characteristic of amyloid formation.[13][14][15]

Materials:

-

Aβ and this compound peptides

-

CD-compatible buffer (e.g., low concentration phosphate buffer, pH 7.4, with low chloride content)

-

Quartz cuvette (e.g., 1 mm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare samples of Aβ (~10-20 µM) in the CD-compatible buffer, both in the absence and presence of varying concentrations of this compound.

-

Instrument Setup:

-

Turn on the spectropolarimeter and nitrogen purge well in advance of the measurement.

-

Set the measurement parameters (e.g., wavelength range: 190-260 nm, scanning speed: 50 nm/min, bandwidth: 1 nm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the cuvette.

-

Measure the CD spectrum of each sample.

-

To monitor structural changes over time, incubate the samples at 37°C and take measurements at regular intervals.

-

-

Data Analysis:

-

Subtract the buffer baseline from each sample spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity.

-

Analyze the spectra for characteristic secondary structure signals: random coil (minimum around 198 nm), α-helix (minima around 208 and 222 nm), and β-sheet (minimum around 217 nm).[15]

-

Use deconvolution software (e.g., BeStSel, CDNN) to estimate the percentage of each secondary structure.[14]

-

General Experimental Workflow

The biophysical characterization of this compound typically follows a logical progression from assessing its impact on aggregation kinetics to detailed structural analysis.

References

- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]

- 5. Structure-based inhibitors of amyloid beta core suggest a common interface with tau - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thioflavin T spectroscopic assay [assay-protocol.com]

- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 9. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transmission electron microscopy assay [assay-protocol.com]

- 12. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jasco-global.com [jasco-global.com]

Understanding Stereoselective Inhibition by D-Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, peptides have emerged as highly specific and potent modulators of biological processes. However, their clinical utility is often hampered by their susceptibility to proteolytic degradation. D-peptides, composed of D-enantiomeric amino acids, offer a compelling solution to this challenge. Their inherent resistance to proteolysis significantly enhances their in vivo stability, making them attractive candidates for drug development.[1] This technical guide provides an in-depth exploration of the core principles of stereoselective inhibition by D-peptides, focusing on their design, mechanism of action, and the experimental methodologies used to characterize them. The primary targets discussed are the p53-MDM2 interaction, a critical axis in cancer biology, and the aggregation of amyloid-beta, a key pathological event in Alzheimer's disease.

The Principle of Stereoselective Inhibition

The interaction between a D-peptide and its L-protein target is a fascinating example of heterochiral recognition.[4] While not a perfect mirror-image interaction at the atomic level due to the chiral environment of the L-protein's binding pocket, a D-peptide can be designed to effectively mimic the binding motif of a natural L-peptide, leading to potent inhibition. This concept is central to the discovery of novel D-peptide inhibitors.

Quantitative Data on D-Peptide Inhibitors

The potency of D-peptide inhibitors is quantified through various biophysical and biochemical assays, providing key parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). The following tables summarize quantitative data for D-peptide inhibitors targeting the MDM2-p53 interaction and amyloid-beta aggregation.

Table 1: D-Peptide Inhibitors of the MDM2-p53 Interaction

| D-Peptide Inhibitor | Sequence | Target | Kd (nM) | IC50 (µM) | Reference |

| DPMI-α | TNWYANLEKLLR | MDM2 | 219 | - | [5] |

| DPMI-γ | DWWPLAFEALLR | MDM2 | 53 | ~3-4 (when conjugated to DR9) | [5] |

| DPMI-β | TAWYANFEKLLR | MDM2 | 34.5 | - | [6] |

| p-CF3-Phe7-DPMI-β | TAWYAF(p-CF3)EKLLR | MDM2 | 0.45 | - | [7] |

| DPMI-δ | - | MDM2 | 0.22 | - | [7] |

Table 2: D-Peptide Inhibitors of Amyloid-Beta (Aβ) Aggregation

| D-Peptide Inhibitor | Sequence | Target | Kd (µM) | IC50 (µM) | Reference |

| D-KLVFFA | KLVFFA | Aβ Fibrillogenesis | - | More potent than L-enantiomer | [4][8] |

| D-KKLVFFA | KKLVFFA | Aβ Fibrillogenesis | - | ~16-fold more potent than L-enantiomer | [8] |

| D3 | RPRTRLHTHRNR | Aβ1-42 | - | - | [9] |

| qshyrhispaqy | qshyrhispaqy | Aβ | 0.4 | - | [10] |

| D1 | - | Aβ1-42 Aggregation | - | 1.8 | [4] |

| D1b | - | Aβ1-42 Aggregation | - | 1.5 | [4] |

| D1d | - | Aβ1-42 Aggregation | - | 1.2 | [4] |

Key Signaling Pathways and Mechanisms of Action

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. D-peptide inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to the transcription of pro-apoptotic genes and ultimately, cancer cell death.

Inhibition of Amyloid-Beta Aggregation